molecular formula C4H6N2O2S B1236343 (Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE CAS No. 92138-10-8

(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE

Cat. No.: B1236343
CAS No.: 92138-10-8
M. Wt: 146.17 g/mol
InChI Key: QEYNZJBVNYDZKZ-OWOJBTEDSA-N
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Description

Z-associated protein A (ZAPA) is a small cytoplasmic protein that is broadly conserved among bacteria. It plays a crucial role in bacterial cell division by enhancing the stability of the FtsZ ring, which is essential for cytokinesis. ZAPA forms dimers and tetramers in vitro and is known to interact with FtsZ, promoting its polymerization and filament bundling .

Mechanism of Action

Target of Action

ZapA, a protein found in various bacteria, primarily targets the bacterial tubulin homolog FtsZ . FtsZ is a GTPase that self-assembles into dynamic protofilaments, forming a scaffold for the contractile ring (Z-ring) to achieve bacterial cell division . ZapA enhances the stability of the FtsZ ring .

Mode of Action

ZapA interacts with FtsZ, driving its polymerization and filament bundling . This interaction contributes to the spatio-temporal tuning of the Z-ring . In the presence of ZapA, FtsZ protofilaments associate into long straight loose bundles and/or sheets .

Biochemical Pathways

The assembly of the divisome, a protein complex mediating prokaryotic cell division, is initiated by the polymerization of FtsZ into a contractile ring (Z-ring) at the future division site . FtsZ protofilaments, attached onto the inner membrane by other membrane proteins, function as a scaffold for the recruitment of downstream division proteins to develop the Z-ring . ZapA plays a crucial role in this process by stabilizing the FtsZ ring and enhancing its assembly .

Result of Action

The result of ZapA’s action is the stabilization of the FtsZ ring, which is essential for bacterial cell division . This stabilization promotes the assembly of FtsZ into a contractile ring, facilitating the formation of the divisome and ultimately leading to cell division .

Action Environment

The effects of ZapA on FtsZ assembly can vary with the pH of the environment . For instance, ZapA induces FtsZ to form large bundles in a pH 6.5 buffer, while in a pH 7.5 buffer, ZapA enhances FtsZ assembly and promotes more curved filaments . This suggests that environmental factors such as pH can influence the action, efficacy, and stability of ZapA .

Biochemical Analysis

Biochemical Properties

Zapa is involved in the modulation of FtsZ polymerization. It binds to FtsZ with an approximate 1:1 molar stoichiometry, promoting FtsZ filament bundling and stabilization. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis . Zapa exists in a dimer-tetramer equilibrium, with the dimer being the predominant physiological species .

Cellular Effects

Zapa influences various cellular processes by stabilizing FtsZ filaments and promoting their bundling. This stabilization is crucial for the formation of the Z-ring, which recruits other proteins necessary for cell division. The presence of Zapa ensures the proper spatial and temporal regulation of the Z-ring, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Zapa exerts its effects by binding to FtsZ and promoting its polymerization and filament bundling. This interaction enhances the stability of FtsZ filaments, making them more resistant to collapse. The dimeric form of Zapa is postulated to be the predominant physiological species, although the tetrameric form may become significant under certain conditions . The structure of Zapa, with its C-terminal coiled-coil domain, is essential for its function in promoting FtsZ polymerization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zapa on FtsZ polymerization and filament bundling can be observed over time. Zapa’s stability and activity are influenced by its concentration, with higher concentrations promoting the formation of tetramers. Long-term studies have shown that Zapa maintains its activity and continues to promote FtsZ polymerization and filament bundling over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of Zapa vary with different dosages. At optimal dosages, Zapa effectively promotes FtsZ polymerization and filament bundling, leading to proper cell division. At high doses, Zapa may cause excessive bundling of FtsZ filaments, potentially leading to adverse effects on cell division and viability .

Metabolic Pathways

Zapa is involved in the metabolic pathways related to bacterial cell division. It interacts with FtsZ, a key protein in the cytokinesis pathway, and promotes its polymerization and filament bundling. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis .

Transport and Distribution

Within cells, Zapa is transported and distributed to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The localization of Zapa is essential for its function in bacterial cell division, as it ensures the proper spatial and temporal regulation of the Z-ring .

Subcellular Localization

Zapa is localized to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The C-terminal coiled-coil domain of Zapa is essential for its localization and function. This domain allows Zapa to bind to FtsZ and promote its polymerization and filament bundling, which are critical for bacterial cytokinesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZAPA involves the expression of the protein in bacterial systems such as Escherichia coli. The gene encoding ZAPA is cloned into an expression vector, which is then introduced into the bacterial cells. The bacteria are cultured under conditions that induce the expression of ZAPA, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: Industrial production of ZAPA follows similar principles but on a larger scale. Fermentation processes are optimized to maximize the yield of ZAPA. The purification process is scaled up, often involving multiple chromatography steps to ensure the purity and activity of the protein .

Chemical Reactions Analysis

Types of Reactions: ZAPA primarily undergoes protein-protein interactions, particularly with FtsZ. It does not participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is characterized by its ability to modulate the assembly and stability of FtsZ filaments .

Common Reagents and Conditions: The interaction between ZAPA and FtsZ is studied under various conditions, including different pH levels and the presence of GTP, which is essential for FtsZ polymerization. The formation of ZAPA-FtsZ complexes is often analyzed using techniques such as fluorescence resonance energy transfer (FRET) and electron microscopy .

Major Products Formed: The primary outcome of ZAPA’s interaction with FtsZ is the formation of stable FtsZ filaments and bundles, which are crucial for the formation of the Z-ring during bacterial cell division .

Scientific Research Applications

ZAPA has several scientific research applications, particularly in the study of bacterial cell division. It is used to investigate the mechanisms of FtsZ polymerization and the formation of the Z-ring. Additionally, ZAPA serves as a model protein for studying protein-protein interactions and the regulation of cytoskeletal structures in bacteria .

In medicine, ZAPA and its interactions with FtsZ are explored as potential targets for developing new antibacterial agents. By inhibiting the function of ZAPA, it may be possible to disrupt bacterial cell division, providing a novel approach to combating bacterial infections .

Comparison with Similar Compounds

ZAPA is similar to other FtsZ-associated proteins, such as Z-associated protein B (ZapB). Both proteins interact with FtsZ and play roles in stabilizing the Z-ring. ZAPA is unique in its ability to form both dimers and tetramers, which may influence its interaction with FtsZ and its overall function in cell division .

List of Similar Compounds:
  • Z-associated protein B (ZapB)
  • ZipA (another FtsZ-associated protein)
  • FtsA (an actin-like protein that also interacts with FtsZ)

These proteins collectively contribute to the regulation and stabilization of the FtsZ ring, but each has distinct properties and roles in the process of bacterial cell division .

Properties

CAS No.

92138-10-8

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

(E)-3-carbamimidoylsulfanylprop-2-enoic acid

InChI

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+

InChI Key

QEYNZJBVNYDZKZ-OWOJBTEDSA-N

SMILES

C(=CSC(=N)N)C(=O)O

Isomeric SMILES

C(=C/SC(=N)N)\C(=O)O

Canonical SMILES

C(=CSC(=N)N)C(=O)O

Synonyms

3-((aminoiminomethyl)thio)-2-propenoic acid
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrobromide
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrochloride, (Z)-isomer
3-((aminoiminomethyl)thio)-2-propenoic acid, (E)-isomer
ZAPA

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE
Reactant of Route 2
(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE
Reactant of Route 3
(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE
Reactant of Route 4
(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE
Reactant of Route 5
(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE
Reactant of Route 6
(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE

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